Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid
Overview
Description
Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C10H9BrO2 It is a cyclopropane derivative, where a bromophenyl group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reaction: One common method to prepare trans-2-(4-bromophenyl)cyclopropanecarboxylic acid involves the cyclopropanation of a suitable alkene precursor. This can be achieved using a reagent such as diazomethane in the presence of a catalyst like rhodium or copper.
Bromination: The bromophenyl group can be introduced through a bromination reaction. This typically involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and bromination reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The bromophenyl group and cyclopropane ring are structural motifs found in various bioactive compounds, making this compound a valuable intermediate in drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, and the bromophenyl group can participate in electrophilic or nucleophilic substitution reactions. The carboxylic acid group can form hydrogen bonds and interact with various molecular targets, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
2-(4-bromophenyl)cyclopropanecarboxylic acid: Similar structure but without the trans configuration.
2-(4-chlorophenyl)cyclopropanecarboxylic acid: Chlorine atom instead of bromine.
2-(4-fluorophenyl)cyclopropanecarboxylic acid: Fluorine atom instead of bromine.
Uniqueness: Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid is unique due to its trans configuration, which can influence its chemical reactivity and interactions. The presence of the bromine atom also imparts distinct electronic and steric properties compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUJVBXRABXRH-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-65-0 | |
Record name | rel-(1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6142-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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